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Compound of Interest

Compound Name:
Ethyl 3-methylpyridazine-4-

carboxylate

Cat. No.: B1282719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for ethyl 3-
methylpyridazine-4-carboxylate. The information presented herein is essential for the

characterization and analysis of this compound in various research and development settings.

This document outlines a plausible fragmentation pathway based on established principles of

mass spectrometry and provides a detailed, hypothetical experimental protocol for its analysis.

Predicted Mass Spectrum Data
The mass spectral data for ethyl 3-methylpyridazine-4-carboxylate (C8H10N2O2, Molecular

Weight: 166.18 g/mol ) is predicted based on common fragmentation patterns of ethyl esters

and pyridazine derivatives. The quantitative data presented in Table 1 summarizes the major

expected ions, their relative abundances, and their proposed molecular formulas.

Table 1: Predicted Mass Spectral Data for Ethyl 3-methylpyridazine-4-carboxylate
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m/z Proposed Fragment Ion Relative Abundance (%)

166
[C8H10N2O2]+• (Molecular

Ion)
40

138 [C7H8N2O]+• 60

121 [C7H9N2]+ 100 (Base Peak)

110 [C6H6N2]+• 30

93 [C5H5N2]+ 50

80 [C4H4N2]+• 25

79 [C5H5N]+• 35

52 [C3H2N]+ 20

Proposed Fragmentation Pathway
The fragmentation of ethyl 3-methylpyridazine-4-carboxylate under electron ionization (EI) is

anticipated to proceed through several key pathways, primarily involving the ester functional

group and the pyridazine ring. A schematic of this proposed fragmentation is depicted below.

Initial ionization of the molecule will form the molecular ion at m/z 166. The primary

fragmentation pathways are expected to be initiated by the loss of neutral molecules from the

ester group.

A significant fragmentation route involves the cleavage of the C-O bond of the ester, leading to

the loss of an ethoxy radical (•OCH2CH3), resulting in an acylium ion at m/z 121. This fragment

is predicted to be the base peak due to its stability.

Another prominent fragmentation pathway is the loss of ethylene (C2H4) via a McLafferty-type

rearrangement, which would produce a fragment at m/z 138.

Subsequent fragmentations of the pyridazine ring structure are also expected. These include

the loss of a nitrogen molecule (N2) or hydrogen cyanide (HCN) from the primary fragment

ions, leading to the various smaller fragments observed in the predicted spectrum. For
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instance, the fragment at m/z 93 could arise from the ion at m/z 121 through the loss of N2.

The pyridazine ring itself can undergo cleavage, leading to characteristic ions at m/z 80 and 52.
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Proposed fragmentation pathway of Ethyl 3-methylpyridazine-4-carboxylate.

Experimental Protocol
The following is a representative experimental protocol for the acquisition of mass spectrometry

data for ethyl 3-methylpyridazine-4-carboxylate using Gas Chromatography-Mass

Spectrometry (GC-MS) with electron ionization.

Sample Preparation
Standard Solution Preparation: Prepare a stock solution of ethyl 3-methylpyridazine-4-
carboxylate at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or

ethyl acetate.

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same

solvent.

Vial Transfer: Transfer the working solution to a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters
Gas Chromatograph: Agilent 7890B GC System (or equivalent)

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

Ionization Mode: Electron Ionization (EI)
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Ionization Energy: 70 eV

Mass Range: m/z 35-300

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar

capillary column.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injection Volume: 1 µL

Injector Temperature: 250°C

Injection Mode: Splitless

Oven Temperature Program:

Initial temperature: 80°C, hold for 2 minutes.

Ramp: Increase to 280°C at a rate of 15°C/min.

Final hold: Hold at 280°C for 5 minutes.

Transfer Line Temperature: 280°C

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Data Analysis
The acquired mass spectra should be processed using the instrument's data analysis software.

The background should be subtracted, and the mass spectrum of the chromatographic peak

corresponding to ethyl 3-methylpyridazine-4-carboxylate should be extracted. The resulting

spectrum can then be compared to a spectral library (if available) or interpreted by analyzing

the fragmentation pattern as described in this guide.
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Workflow for GC-MS analysis of Ethyl 3-methylpyridazine-4-carboxylate.
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To cite this document: BenchChem. [Mass Spectrometry of Ethyl 3-methylpyridazine-4-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282719#ethyl-3-methylpyridazine-4-carboxylate-
mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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